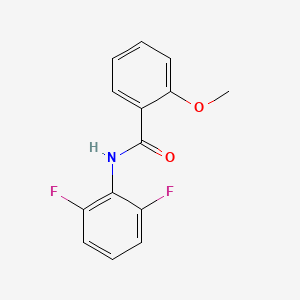

N-(2,6-difluorophenyl)-2-methoxybenzamide

Description

Molecular Formula: C₁₄H₁₁F₂NO₂ Molecular Weight: 263.24 g/mol Key Features:

- A benzamide derivative with a 2-methoxy group on the benzoyl ring and a 2,6-difluorophenyl moiety attached via an amide bond.

- Exhibits trans conformation in the amide group, stabilizing intramolecular hydrogen bonding .

- Solubility: Highly soluble in DMSO (>170 mg/mL) but poorly soluble in water (<1 mg/mL) .

- Applications: Serves as a scaffold for kinase inhibitors targeting insulin-like growth factor receptor (IGF-IR) and insulin receptor (IR), with Ki values as low as 1.6–86 nM .

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-19-12-8-3-2-5-9(12)14(18)17-13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNSHLCDNXHCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-methoxybenzoic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2,6-difluoroaniline and the carboxyl group of 2-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to lower the activation energy and increase the reaction rate.

Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Typically yields oxidized derivatives of the benzamide.

Reduction: Produces reduced forms of the benzamide.

Hydrolysis: Results in 2,6-difluoroaniline and 2-methoxybenzoic acid.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Employed in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which N-(2,6-difluorophenyl)-2-methoxybenzamide exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituted Difluorophenyl Benzamides

Key Observations :

Halogenated Benzamide Derivatives

Key Observations :

- Chlorine vs. Fluorine : Chlorinated analogs exhibit higher electronegativity and rigidity but lower metabolic stability compared to fluorinated derivatives .

- Hybrid Derivatives : Adding heterocycles (e.g., pyrimidine) to the benzamide scaffold significantly enhances target affinity (Ki reduced from 86 nM to 1.6 nM) .

Pharmacological and Agricultural Analogs

Key Observations :

- Agricultural vs. Pharmacological Use : Simpler benzamides (e.g., mepronil) lack fluorine and target fungal enzymes, while fluorinated derivatives are optimized for human kinase inhibition .

- Structural Complexity : Advanced derivatives (e.g., GSK2126458) incorporate trifluoropropyloxy groups for improved target engagement and pharmacokinetics .

Biological Activity

N-(2,6-difluorophenyl)-2-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analyses with similar compounds.

Compound Overview

Molecular Formula : CHFN\O

Molecular Weight : Approximately 273.28 g/mol

Structure : The compound features a difluorophenyl group and a methoxybenzamide moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluoroaniline with 2-methoxybenzoyl chloride. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The solvent used is often dichloromethane or chloroform, with optimized conditions for temperature and reaction time to maximize yield.

Anticancer Properties

This compound has shown significant potential as an anticancer agent. Research indicates that it acts as an inhibitor of cyclin-dependent kinases (CDKs), crucial enzymes involved in cell cycle regulation. By binding to the ATP-binding site of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells. Notably, studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | CDK inhibition |

| HeLa (cervical cancer) | 7.5 | CDK inhibition |

| A549 (lung cancer) | 6.3 | CDK inhibition |

The mechanism of action is hypothesized to involve:

- Electrophilic Nature : Reacts with nucleophilic sites in proteins and DNA.

- Enzyme Inhibition : Specifically inhibits CDKs leading to altered cellular processes.

- Binding Interactions : Molecular docking studies indicate effective binding to target receptors.

Antimicrobial Properties

In addition to its anticancer activity, this compound has exhibited notable antimicrobial properties against various pathogens. Its effectiveness spans both Gram-positive and Gram-negative bacteria as well as fungal species. The compound's mechanism may involve:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential metabolic pathways.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-fluorophenyl)-2-methoxybenzamide | CHF\N\O | Contains one fluorine atom |

| N-(3-bromophenyl)-4-methoxybenzamide | CHBrN\O | Variation in halogen positioning |

| N-(4-chlorophenyl)-2-methoxybenzamide | CHClN\O | Different halogen substituent |

The distinct arrangement of fluorine substituents in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

-

Study on CDK Inhibition :

A recent study demonstrated that this compound effectively inhibited CDK4/6 in MCF-7 cells, leading to a reduction in cell proliferation by approximately 60% at an IC of 5 μM . -

Antimicrobial Efficacy :

Another investigation revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 μM and 16 μM respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.